YF-2
Overview
Description
YF-2 is a highly selective activator of histone acetyltransferase, which is capable of permeating the blood-brain barrier. It acetylates histone H3 in the hippocampus and has shown activity against CBP, PCAF, and GCN5 with EC50 values of 2.75 μM, 29.04 μM, and 49.31 μM, respectively . This compound has demonstrated potential anti-tumor and anti-Alzheimer’s disease activities .
Mechanism of Action
Target of Action
YF-2 primarily targets Histone Acetyltransferases (HATs) , specifically CBP (CREB-binding protein) and p300 . These proteins play a crucial role in the regulation of gene expression through the acetylation of histones, which modulates chromatin structure and transcription factor access .
In addition, this compound has been shown to target Prostate-Specific Membrane Antigen (PSMA) in the context of prostate cancer .
Mode of Action
This compound acts as a HAT activator , inducing the autoacetylation of p300/CBP, thereby increasing its catalytic activity . This results in increased histone acetylation, which can alter gene expression .
Biochemical Pathways
This compound’s activation of HATs affects multiple biochemical pathways. Notably, it modulates the p53 pathway , which is significantly upregulated in all cell lines . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its upregulation can lead to increased cell death .
Result of Action
This compound demonstrates selective cytotoxicity in HAT-mutated Diffuse Large B-Cell Lymphomas (DLBCL), inducing HAT-mediated histone acetylation both in vitro and in vivo . It also exhibits more cellular uptake, internalization, and cytotoxicity than other compounds on PSMA+ PC3 PIP cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, resistance to HDAC inhibitors (HDACi) and mutations/loss of HATs can affect sensitivity to this compound . .
Biochemical Analysis
Biochemical Properties
YF-2, as a HAT activator, plays a significant role in biochemical reactions. It has been found to acetylate H3 in the hippocampus, with EC50s of 2.75 μM, 29.04 μM, and 49.31 μM for CBP, PCAF, and GCN5, respectively . This suggests that this compound interacts with these enzymes, influencing their activity and thus the overall process of histone acetylation .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cells, including CCRF-CEM, Hs 578T, A549, and U251 . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HATs, leading to increased histone acetylation . This can result in changes in gene expression, as histone acetylation typically leads to a more relaxed chromatin structure, allowing for increased access of transcription machinery to the DNA
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively reported, one study has shown that a single administration of this compound at a low dose (70 kBq) could suppress tumor growth in a mouse model without inducing adverse effects
Metabolic Pathways
Given its role as a HAT activator, it is likely that this compound is involved in pathways related to histone modification and gene expression
Subcellular Localization
Given its role as a HAT activator, it is possible that this compound localizes to the nucleus, where histone modification typically occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YF-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. It involves the optimization of reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
YF-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction may produce reduced forms with altered biological activities .
Scientific Research Applications
YF-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histone acetylation and its effects on gene expression.
Biology: Investigated for its role in modulating epigenetic marks and influencing cellular processes.
Medicine: Explored for its potential therapeutic effects in treating cancer and neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferase
Comparison with Similar Compounds
YF-2 is unique in its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:
dBET1: A selective degrader of BET proteins.
PBRM1-BD2-IN-7: An inhibitor of PBRM1.
LP99: A selective inhibitor of BRD9 and BRD7.
Diflunisal: A nonsteroidal anti-inflammatory drug with histone deacetylase inhibitory activity
This compound stands out due to its specific activity against CBP, PCAF, and GCN5, and its potential therapeutic applications in cancer and neurodegenerative diseases .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHLDFAKTWDTOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311423-89-8 | |
Record name | YF-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YF-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of YF-2 in enhancing the uptake of 6-benzyladenine (6-BA) in rice seedlings?
A1: this compound, in this context, refers to a surfactant called "Yue Fu No.2". It enhances the uptake of 6-BA in rice seedlings by decreasing the surface tension and contact angle of the 6-BA solution. This improves the wetting power of the solution, leading to increased absorption and uptake of 3H-6-BA in rice seedling leaves. []
Q2: Can this compound influence the chlorophyll content and photosynthetic rate in rice seedlings?
A2: Yes, studies indicate that applying 6-BA in combination with this compound effectively retards chlorophyll degradation in the dark and helps maintain a higher photosynthetic rate during senescence compared to using 6-BA alone. []
Q3: How does this compound contribute to the cost-effectiveness of using 6-BA in agriculture?
A3: this compound exhibits rain-fastness properties, reducing the amount of 6-BA washed away by rain. At an optimal concentration of 200 mg/L, this compound can decrease the required amount of 6-BA by over one-third, leading to reduced production costs. []
Q4: Can this compound be used in the preparation of monosialoganglioside GM1?
A4: Yes, a marine bacterium tentatively identified as Pseudomonas sp. strain this compound has been found to produce sialidase. When cultured with crude bovine brain gangliosides, this bacterium converts 80-90% of the gangliosides to GM1. []
Q5: How does the sialidase produced by this compound contribute to GM1 production?
A5: The sialidase specifically hydrolyzes polysialogangliosides, converting them to GM1, without acting on GM1 itself. This specific activity allows for the efficient production of GM1 from a mixed ganglioside source. []
Q6: Does the GM1 produced using this compound exhibit biological activity?
A6: Yes, the purified GM1 obtained from the this compound culture induced neurite outgrowth in neuroblastoma Neuro2a cells at concentrations of 33 to 100 μM in the presence of fetal calf serum. []
Q7: What is the role of this compound in cabbage petal color formation?
A7: In this context, this compound refers to a transgenic cabbage line (YL-1 background) overexpressing the BoCCD4 gene. Transcriptome analysis comparing this compound with a white petal line (A192-1) and its parental line (YL-1) helped identify key genes potentially involved in carotenoid biosynthesis and petal color regulation. []
Q8: How does this compound contribute to understanding the sulfur isotopic composition of sulfate minerals?
A8: this compound, specifically this compound barite (BaSO4) from the Yongfu hydrothermal deposit, serves as a reference material for sulfur isotopic determination. Its known δ34S value, obtained by EA-IRMS, allows for the validation and calibration of analytical techniques like LA-MC-ICP-MS. []
Q9: Can this compound be used to separate kaolinite and diaspore in bauxite processing?
A9: this compound, in this case, is a dispersant. When used in combination with a dodecylamine acetate system and the depressing agent YX-2, this compound aids in the reverse flotation separation of diaspore from kaolinite, achieving a recovery of 75.03% Al2O3 with an A/S ratio of 10.66. []
Q10: How does this compound contribute to improving CRISPR-Cas9 genome editing efficiency?
A10: this compound, in this research, is a histone acetyltransferase activator. It enhances genome editing by promoting histone acetylation, which increases chromatin accessibility. This effect is particularly significant when combined with a Cas9 transcriptional activator (Cas9-AD). []
Q11: What is the role of this compound in studying the potential of nickel(II) monobenzochlorins and monobenzoporphyrins for anion sensing?
A11: In this research, YF refers to either an indanedione (IND) or malononitrile (MN) group incorporated into the structure of nickel(II) monobenzoporphyrins, specifically denoted as NiMBP(YF)2. These compounds were investigated for their anion sensing properties based on their ability to undergo color changes upon interaction with anions. []
Q12: Can this compound be used in combination with other compounds for treating Alzheimer's disease?
A12: "YF" in this study refers to a combination of a tenuigenin-based Polygala tenuifolia Willd. root extract (YZ) and forsythoside A (FA). The combination, particularly at a 2:1 ratio (YZ:FA), showed synergistic neuroprotective effects in a PC12 cell model of Alzheimer's disease. These effects included increased cell viability, inhibition of AChE activity, reduced apoptosis, and slowed Aβ aggregation. []
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